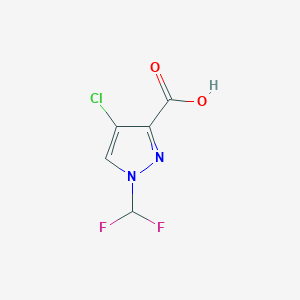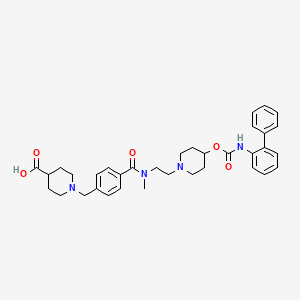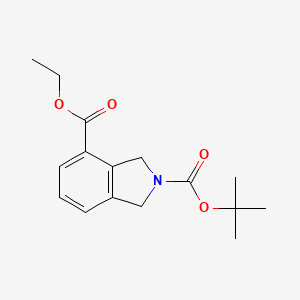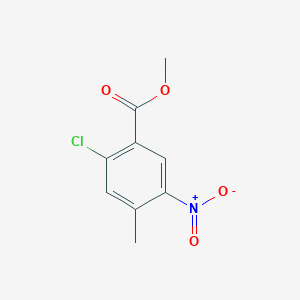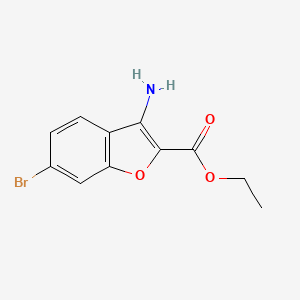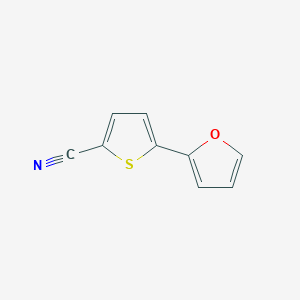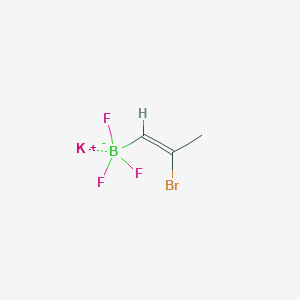
1-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride
概要
説明
“1-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride” is a chemical compound . It is a derivative of indole, which is a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Synthesis Analysis
The synthesis of indole derivatives, including “1-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride”, often involves a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis
The molecular structure of “1-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride” is based on the indole core, which is a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The molecular weight of this compound is 231.7 .Chemical Reactions Analysis
Indole derivatives, including “1-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride”, are versatile building blocks in synthesis, providing access to diverse heterocycles . They are often used in the synthesis of 1,2,3-trisubstituted indoles .科学的研究の応用
-
Antiviral Activity
- Field : Virology .
- Application : Indole derivatives have shown potential as antiviral agents .
- Method : Specific derivatives such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate were prepared and tested for their antiviral properties .
- Results : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L .
-
Anti-HIV Activity
- Field : Virology .
- Application : Certain indolyl and oxochromenyl xanthenone derivatives have been reported for their potential anti-HIV-1 activity .
- Method : These derivatives were synthesized and their molecular docking studies were performed .
- Results : The results of these studies are not specified in the source .
-
Antimicrobial Activity
-
Drug Discovery
- Field : Pharmacology .
- Application : Indoles are considered a “privileged scaffold” within the drug discovery arena .
- Method : Indoles provide access to diverse heterocycles and are used as building blocks in synthesis .
- Results : Indoles have been used to generate various compounds with energy storage and biomedical applications .
-
Synthesis of 1,2,3-Trisubstituted Indoles
- Field : Organic Chemistry .
- Application : A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed .
- Method : This procedure is based upon a Fischer indolisation–indole N-alkylation sequence .
- Results : This process is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks to generate densely substituted indole products .
-
Anti-Inflammatory Activity
-
Anticancer Activity
-
Antioxidant Activity
-
Antitubercular Activity
-
Antidiabetic Activity
-
Antimalarial Activity
-
Anticholinesterase Activities
-
Treatment of Neurodegenerative Diseases
- Field : Neurology .
- Application : Indole derivatives have been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .
- Method : These derivatives were synthesized and their molecular docking studies were performed .
- Results : The results of these studies are not specified in the source .
-
Synthesis of Diverse Heterocycles
- Field : Organic Chemistry .
- Application : Indoles are versatile building blocks in synthesis, providing access to diverse heterocycles .
- Method : Indoles have been used to generate various compounds with energy storage and biomedical applications .
- Results : Indoles have been used to generate various compounds with energy storage and biomedical applications .
-
Synthesis of Polymers and Composite Materials
- Field : Material Science .
- Application : Indoles have been used in the synthesis of polymers and composite materials with energy storage and biomedical applications .
- Method : Indoles have been used to generate various compounds with energy storage and biomedical applications .
- Results : Indoles have been used to generate various compounds with energy storage and biomedical applications .
将来の方向性
The future directions for “1-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride” and similar compounds likely involve further exploration of their synthesis and potential applications. Indole derivatives are gaining increasing attention due to their physiological activity and potential therapeutic uses . The development of novel methods of synthesis and the investigation of their biological activities are areas of ongoing research .
特性
IUPAC Name |
1-methyl-2,3-dihydroindole-6-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2S/c1-11-5-4-7-2-3-8(6-9(7)11)14(10,12)13/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDYBOFQRJTHRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=C(C=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride | |
CAS RN |
173669-61-9 | |
| Record name | 1-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426048.png)
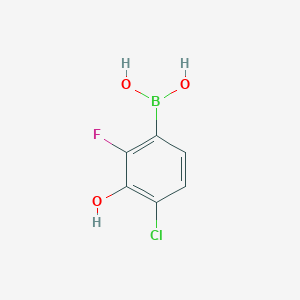
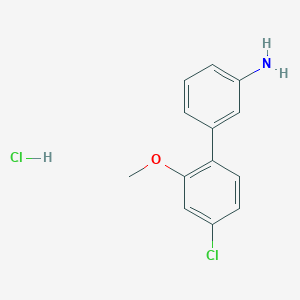
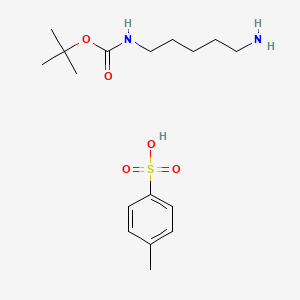
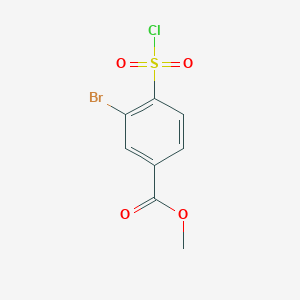
![3-Oxa-7-azabicyclo[3.3.1]nonane; acetic acid](/img/structure/B1426055.png)

